

Specificity Analysis of UNI418: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: UNI418

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase inhibitor **UNI418**, focusing on its specificity against its primary targets and other related kinases. This document compiles experimental data, outlines methodologies, and presents visual representations of key pathways and workflows to facilitate an objective evaluation of **UNI418** for research and development purposes.

Introduction to UNI418

UNI418 is a dual inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve) and phosphatidylinositol-4-phosphate 5-kinase type I gamma (PIP5K1C)[1][2][3]. Its mechanism of action involves the inhibition of the proteolytic activation of cathepsins regulated by PIKfyve and the prevention of ACE2-mediated viral endocytosis through PIP5K1C inhibition, which has demonstrated antiviral activity, notably against SARS-CoV-2[1][3]. The core chemical structure of **UNI418** is based on a 4-quinazolinamine scaffold, a common feature in many kinase inhibitors[4][5].

Comparative Kinase Inhibition Profile

The specificity of **UNI418** has been evaluated through kinase profiling analysis. The following table summarizes the inhibitory activity of **UNI418** against its primary targets and other related kinases. Data was obtained using the SelectScreen Kinase Profiling Service by Thermo Fisher Scientific, with inhibition percentages determined at a 1 μ M concentration of **UNI418**[2][4][5].

Kinase Target	% Inhibition @ 1 μ M	IC50 (nM)	Kd (nM)	Classification
PIKfyve	100%	-	0.78	Primary Target
PIP5K1C	93%	60.1	61	Primary Target
PIP5K1B	93%	60.7	-	Secondary Target
PIP5K1A	67%	255	-	Secondary Target

Table 1: Summary of **UNI418** inhibitory activity against various kinases.[4][5]

Experimental Protocols

Kinase Inhibition Assay (SelectScreen® Kinase Profiling Service)

The kinase specificity of **UNI418** was determined using a competitive binding assay. A brief overview of the likely methodology is as follows:

- Assay Principle: The assay measures the ability of the test compound (**UNI418**) to displace a proprietary, active-site directed ligand from the kinase of interest. The amount of ligand bound to the kinase is detected using a proprietary method, often involving quantitative PCR (qPCR) of a DNA tag conjugated to the ligand.
- Procedure:
 - Kinases are incubated with a fixed concentration of the DNA-tagged ligand and varying concentrations of the test compound (**UNI418**).
 - The reaction is allowed to reach equilibrium.
 - The kinase-ligand complexes are captured, and the unbound ligands are washed away.
 - The amount of bound ligand is quantified by qPCR.

- **Data Analysis:** The displacement of the tagged ligand by the test compound results in a decrease in the qPCR signal. The percentage of inhibition is calculated based on the signal in the presence of the test compound relative to a control (DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

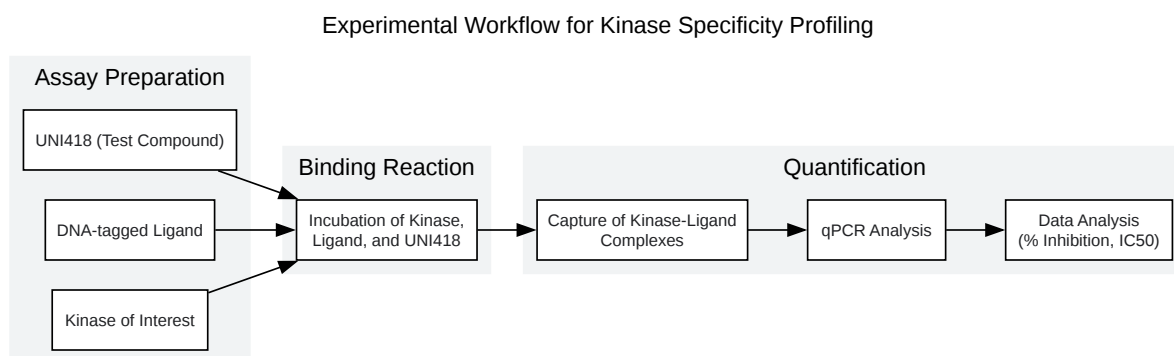
Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This method assesses the thermal stabilization of a target protein upon ligand binding.

- **Cell Treatment:** Cells ectopically expressing the target kinases (e.g., GFP-PIP5K1C and GFP-PIKfyve) are treated with either **UNI418** or a vehicle control (DMSO).
- **Heating:** The cell lysates are then heated to various temperatures.
- **Fractionation:** The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation.
- **Analysis:** The amount of the target protein remaining in the soluble fraction is analyzed by Western blot. Increased thermal stability in the presence of **UNI418** indicates direct binding to the target protein in the cellular environment[4][5].

Visualizing Experimental Workflows and Signaling Pathways

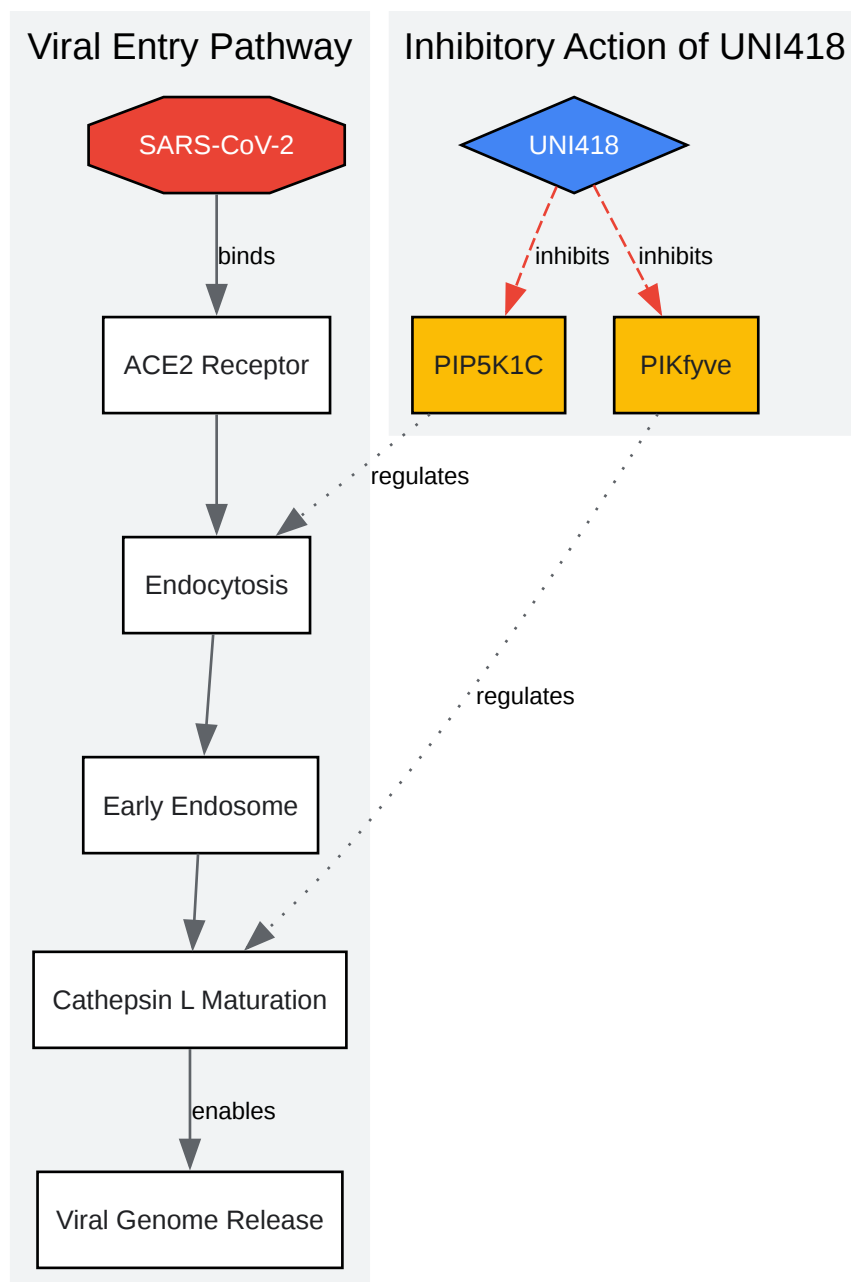
To further clarify the experimental process and the biological context of **UNI418**'s action, the following diagrams are provided.



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Caption: Workflow for determining kinase inhibitor specificity.

Simplified Signaling Pathway of UNI418 Targets



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Caption: Signaling pathway showing **UNI418**'s inhibitory action.

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